2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

Researchers developing focused coumarin-acetamide libraries face non-linear SAR: replacing a single 7-position substituent can shift MAO-B IC₅₀ by 1000-fold. 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide (CAS 304674-95-1) is the definitive 4-phenylcoumarin reference for this target class. · Primary acetamide linkage resists esterase hydrolysis (vs. ester analogs), delivering reliable plasma-stability readouts. · Calculated log P of 1.73 and tPSA of 78.62 Ų balance BBB permeability with aqueous solubility, directly matching the optimal pIC₅₀-log P window (r²=0.72). · The free amide serves as a synthetically tractable diversification point without protecting-group steps. Procure with confidence for reproducible primary screening against MAO-A/B, AChE, BuChE, and ACAT.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
Cat. No. B5565903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N
InChIInChI=1S/C17H13NO4/c18-16(19)10-21-12-6-7-13-14(11-4-2-1-3-5-11)9-17(20)22-15(13)8-12/h1-9H,10H2,(H2,18,19)
InChIKeyIJMUWOWYUJCTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide (CAS 304674-95-1): Procurement-Ready Physicochemical and Scaffold Identity for Coumarin-Based Inhibitor Screening


2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide (CAS 304674-95-1; molecular formula C₁₇H₁₃NO₄; molecular weight 295.29 g/mol) is a synthetic 4-phenylcoumarin (neoflavone) derivative bearing a primary acetamide side chain at the 7-position via an ether linkage [1]. The 4-phenyl substitution distinguishes it from the more common 4-methylcoumarin chemotype and places it among the neoflavonoid class, a scaffold recognized for privileged interactions with diverse biological targets including monoamine oxidases (MAO-A/B), acetylcholinesterase (AChE), acyl-CoA:cholesterol acyltransferase (ACAT), and mitochondrial RNA polymerase [2]. The compound presents a calculated log P of 1.73 and a topological polar surface area (tPSA) of 78.62 Ų, physicochemical descriptors that inform its suitability as a moderately lipophilic, Rule-of-Five-compliant starting point for hit-to-lead optimization [1].

Scaffold 4-Phenylcoumarin core with privileged target interactions
Handle Primary acetamide at 7-position for direct derivatization
Profile Moderate lipophilicity and tPSA within CNS drug-like space

Why Procurement of 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide Cannot Be Fulfilled by Generic 4-Methyl or Unsubstituted Coumarin Analogs


Within the 7-substituted coumarin class, small structural variations produce large and non-linear differences in target potency, isoform selectivity, and metabolic stability that render generic substitution unreliable for scientific procurement. In the seminal SAR study by Catto et al. (2006), a series of 22 coumarin derivatives differing only in the 7-position substituent displayed MAO-B IC₅₀ values spanning three orders of magnitude—from low-nanomolar to inactive—with a linear correlation (r² = 0.72) between pIC₅₀ and calculated log P [1]. Furthermore, the 4-phenyl substitution pattern has been shown to preferentially favor MAO-A over MAO-B inhibition relative to the 3-phenyl isomer [2], while the identity of the 7-position linker (ether, ester, amide, or carbamate) modulates not only intrinsic potency but also susceptibility to plasma esterase-catalyzed hydrolysis [1]. The primary acetamide at position 7 in the target compound provides a unique combination of hydrogen-bond donor/acceptor capacity and metabolic stability relative to ester-bearing analogs, and its free amide terminus serves as a synthetically tractable handle for further derivatization that is absent in N-substituted or ester variants [3]. These multidimensional structure–activity discontinuities mean that two coumarin derivatives sharing the same core but differing in a single substituent cannot be assumed to perform interchangeably in any biological assay.

4-Phenyl substitution Shifts MAO isoform selectivity compared to 4-methyl or unsubstituted coumarins; SAR is nonlinear.
7-Acetamide linkage Amide bond provides metabolic stability absent in ester analogs; tertiary amide lacks HBD for target binding.
Primary amide HBD Enables hydrogen-bond anchoring not possible with N,N-dimethyl or ester variants, altering binding mode.

Quantitative Procurement Evidence for 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide: Physicochemical Differentiation from Nearest Structural Analogs


Log P and tPSA Comparison: 4-Phenyl-7-acetamide Coumarin vs. Closest 4-Methyl and 7-Hydroxy Analogs

The target compound possesses a calculated log P of 1.73 [1], placing it within the optimal lipophilicity window for central nervous system (CNS) drug-likeness (log P 1–3). By comparison, the 4-methyl analog 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide has a lower calculated log P of approximately 0.95 due to the replacement of the phenyl ring with a methyl group, while the parent 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) has a calculated log P of approximately 2.8–3.0 . The established SAR for 7-substituted coumarins demonstrates that MAO-B pIC₅₀ values scale linearly with calculated log P (r² = 0.72, n = 20) [2]. The target compound's intermediate log P (1.73) thus predicts a MAO-B pIC₅₀ bracketed between the weaker 4-methyl analog and the more lipophilic 7-hydroxy-4-phenylcoumarin (reported MAO IC₅₀ = 0.5 µM; ALDH-2 IC₅₀ = 1.5 µM) , providing a quantifiable basis for prioritizing it when moderate lipophilicity and balanced CNS penetration are experimental design requirements.

Lipophilicity & tPSA
Class-level
Log P 1.73 / tPSA 78.6 Ų
Predicts moderate CNS permeability and balanced solubility
Δ +0.78 vs 4-Me analog; −1.0 to −1.3 vs 7-OH analog
Lipophilicity Drug-likeness Blood-brain barrier permeability Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Primary Amide vs. Tertiary Amide and Ester Analogs

The target compound bears a primary acetamide group (–OCH₂CONH₂) at the coumarin 7-position, providing one hydrogen-bond donor (HBD) and three hydrogen-bond acceptors (HBA). In contrast, the N,N-dimethyl analog, N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, has zero HBDs (tertiary amide, HBD = 0) [1], while the ester analog, ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also has zero HBDs and is susceptible to plasma esterase-catalyzed hydrolysis [2]. The presence of the primary amide HBD in the target compound provides an additional anchoring point for hydrogen-bond interactions within enzyme active sites, a feature demonstrated in docking studies of coumarin acetamide derivatives where the amide NH₂ forms critical hydrogen bonds with catalytic residues in MAO and AChE binding pockets [3]. Quantitative structure–selectivity relationship analysis has further shown that the nature of the 7-position functional group (ether, ester, amide, carbamate) significantly modulates MAO-B vs. MAO-A selectivity (ΔpIC₅₀ up to 3.39 log units across the series) [3].

H-Bond Donor Profile
Class-level
1 HBD / 3 HBA (primary amide) vs. 0 HBD (tertiary amide, ester)
Primary amide enables unique H-bond anchoring; amide bond resists esterase hydrolysis
Docking studies show NH₂ contacts catalytic residues in MAO/AChE
Hydrogen bonding Molecular recognition Target engagement Solubility

Synthetic Tractability: The Primary Amide as a Divergent Intermediate for Parallel Library Synthesis

The target compound's free primary amide (–CH₂CONH₂) serves as a chemically versatile intermediate that can be directly functionalized to generate diverse N-substituted acetamide libraries—a synthetic advantage absent in the corresponding tertiary amide, ester, or ether analogs. Specifically, the primary amide can undergo N-alkylation, acylation, or condensation with aldehydes/ketones to yield N-substituted amides, hydrazides, or imines, respectively. The N-substituted derivatives (e.g., N-cycloheptyl, N-(4-fluorophenyl)methyl, N-phenethyl variants) have been documented as purchasable screening compounds from commercial vendors , and the synthesis of coumarin acetamide libraries via this route has been explicitly demonstrated by Suryawanshi et al. (2018) [1]. The 4-phenyl-7-acetamide coumarin scaffold is also directly analogous to the (4-phenylcoumarin)acetanilide series reported as potent ACAT inhibitors (e.g., compound 23, ACAT IC₅₀ = 12 nM) by Itokawa et al. (2011) [2], indicating that the 7-oxyacetamide motif falls within a well-validated pharmacophore space.

Synthetic Tractability
Reported
Direct N-functionalization without deprotection
One-step diversification cuts synthesis cycle time for amide/hydrazide libraries
Ester analog requires hydrolysis + coupling (≥1 extra step)
Medicinal chemistry Parallel synthesis Derivatization Structure–activity relationship

Recommended Procurement and Research Application Scenarios for 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide


MAO-B Inhibitor Hit Identification with CNS Drug-Like Physicochemical Profile

The compound's calculated log P of 1.73 falls within the empirically validated optimal range for MAO-B inhibition potency among 7-substituted coumarins, as established by the linear pIC₅₀–log P correlation (r² = 0.72) reported by De Marco et al. (2006) [1]. Its intermediate lipophilicity predicts balanced blood–brain barrier permeability and aqueous solubility, making it suitable for primary screening in both cell-free human recombinant MAO-B assays and cell-based neuroprotection models where the reference compound 7-hydroxy-4-phenylcoumarin (MAO IC₅₀ = 0.5 µM) serves as a positive control .

Divergent Synthesis of N-Substituted Acetamide Libraries for Multi-Target SAR

The free primary amide enables one-step diversification into N-alkyl, N-aryl, and N-acyl analogs without protecting-group strategies, as demonstrated in the synthetic route of Suryawanshi et al. (2018) [2]. This compound is the optimal procurement choice for laboratories building focused coumarin-acetamide libraries targeting neurodegenerative disease-relevant enzymes (MAO-A/B, AChE, BuChE), where the 4-phenyl substitution has been identified as a key determinant of MAO-A vs. MAO-B selectivity [3].

ACAT Inhibitor Pharmacophore Validation Using an Unexplored 7-Oxyacetamide Scaffold

The (4-phenylcoumarin)acetanilide chemotype has yielded potent ACAT inhibitors such as compound 23 (ACAT IC₅₀ = 12 nM; favorable mouse pharmacokinetics) [4]. The target compound's 7-oxyacetamide architecture represents a structurally distinct but pharmacophorically related entry point into this target class. Procurement supports evaluation of whether the 7-oxyacetamide linkage can recapitulate or improve upon the potency and oral bioavailability demonstrated by the 3-acetamide ACAT series.

Metabolic Stability Screening: Amide vs. Ester Benchmarking in Coumarin Series

De Marco et al. (2006) demonstrated that ester-containing 7-substituted coumarins undergo rapid esterase-catalyzed hydrolysis in rat plasma, while amide-containing analogs resist degradation [1]. The target compound, with its primary acetamide linkage, serves as a metabolically stable reference for benchmarking the stability of newly synthesized ester or carbamate coumarin derivatives in plasma stability and hepatocyte incubation assays.

Application
Selection Property
Validation Focus
MAO-B inhibitor hit identification
Moderate lipophilicity (logP ~1.7)
pIC₅₀–logP correlation (r²=0.72) for CNS drug-like profile
N-substituted acetamide library synthesis
Free primary amide handle
One-step diversification without protecting groups
ACAT inhibitor pharmacophore exploration
4-Phenylcoumarin-7-oxyacetamide scaffold
Structural analogy to potent ACAT inhibitor series
Metabolic stability benchmarking
Amide linkage resistant to esterases
Comparative stability vs. ester analogs in plasma assays
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